molecular formula C18H23F2N7O3 B2812184 ethyl 3-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamido)propanoate CAS No. 1049461-09-7

ethyl 3-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamido)propanoate

Cat. No.: B2812184
CAS No.: 1049461-09-7
M. Wt: 423.425
InChI Key: XCBMTZRDFXODPB-UHFFFAOYSA-N
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Description

Ethyl 3-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamido)propanoate is a heterocyclic compound featuring a piperazine core linked to a 3,4-difluorophenyl-substituted tetrazole moiety via a carboxamido bridge, with an ethyl propanoate ester at the terminal position. The piperazine ring enhances solubility and bioavailability, while the tetrazole group acts as a bioisostere for carboxylic acids, improving metabolic stability . The ester group may serve as a prodrug feature, enabling hydrolysis to a carboxylic acid in vivo .

Properties

IUPAC Name

ethyl 3-[[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carbonyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F2N7O3/c1-2-30-17(28)5-6-21-18(29)26-9-7-25(8-10-26)12-16-22-23-24-27(16)13-3-4-14(19)15(20)11-13/h3-4,11H,2,5-10,12H2,1H3,(H,21,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBMTZRDFXODPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F2N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamido)propanoate typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3,4-difluorophenylhydrazine with sodium azide under acidic conditions.

    Piperazine Derivative Formation: The tetrazole derivative is then reacted with piperazine to form the piperazine-tetrazole intermediate.

    Esterification: The final step involves the esterification of the intermediate with ethyl 3-bromopropanoate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamido)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of tetrazole derivatives as microtubule destabilizers, which are crucial in cancer treatment. A series of compounds similar to ethyl 3-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamido)propanoate were synthesized and evaluated for their anticancer activity. For instance, one study reported that certain tetrazole derivatives exhibited significant potency against various cancer cell lines such as SGC-7901, A549, and HeLa cells by inhibiting tubulin polymerization and disrupting microtubules .

Table 1: Anticancer Activity of Tetrazole Derivatives

Compound IDCell Line TestedIC50 (µM)Mechanism of Action
Compound 6SGC-79015.2Inhibition of tubulin polymerization
Compound 31A5497.4Microtubule disorganization
Compound 62HeLa6.8G2/M phase arrest

Anti-inflammatory Properties

Tetrazole derivatives have also been studied for their anti-inflammatory effects. Research has shown that compounds with tetrazole moieties can significantly reduce inflammation in animal models. For example, a specific tetrazole compound was found to exhibit anti-inflammatory activity comparable to standard treatments like phenylbutazone .

Table 2: Anti-inflammatory Activity of Tetrazole Compounds

Compound IDModel UsedDose (mg/kg)Inhibition (%)Comparison Drug
Compound 61Carrageenan-induced edema5070Diclofenac sodium
Compound 62Paw edema model565Phenylbutazone

Antimicrobial Activity

The antimicrobial properties of tetrazole derivatives have been explored extensively. A study demonstrated that certain tetrazole compounds exhibited notable antimicrobial activity against various pathogens. The disc diffusion method showed significant zones of inhibition for these compounds, indicating their potential as new antimicrobial agents .

Table 3: Antimicrobial Activity of Tetrazole Derivatives

Compound IDPathogen TestedZone of Inhibition (mm)
Compound 108Escherichia coli15
Compound 109Staphylococcus aureus18

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, a series of tetrazole-based compounds were tested against human cancer cell lines. The results indicated that the compound similar to this compound showed promising results in reducing cell viability and inducing apoptosis in cancer cells through the disruption of microtubule dynamics.

Case Study 2: Anti-inflammatory Mechanism

In vivo studies using rat models demonstrated that a specific tetrazole derivative significantly reduced paw edema when administered at a dose of 50 mg/kg. The mechanism was attributed to the inhibition of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of ethyl 3-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamido)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. The difluorophenyl group enhances its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs can be categorized based on key features: piperazine linkers , fluorinated aryl groups , heterocyclic cores , and ester/amide functionalities .

Feature Target Compound Similar Compounds Key Differences
Heterocyclic Core 1H-tetrazole (5-membered, 4N atoms) Pyrazoline (e.g., ), pyrazole (), pyrazolopyrimidine () Tetrazole offers metabolic stability; pyrazoline/pyrazole may exhibit higher reactivity .
Aryl Substituent 3,4-Difluorophenyl 4-Fluorophenyl (), 4-methylpyridinyl () Difluorination enhances electronegativity and steric effects vs. mono-F/CH₃ groups .
Linker Piperazine-carboxamido Piperazine-methylene (), direct aryl-piperazine () Carboxamido improves conformational flexibility vs. rigid methylene bonds .
Terminal Group Ethyl propanoate Hydrazide (), trifluoromethyl (), morpholinyl () Ester groups may hydrolyze faster than amides or trifluoromethyl groups .

Limitations and Advantages

  • Advantages :
    • Tetrazole’s bioisosteric properties improve oral bioavailability vs. carboxylic acids.
    • Difluorophenyl enhances binding specificity to hydrophobic enzyme pockets .
  • Limitations :
    • Ester groups may hydrolyze prematurely in vivo, reducing efficacy (cf. amides in ) .
    • Synthetic complexity of tetrazole formation (high-temperature cycloadditions) vs. pyrazole/pyrazoline synthesis .

Biological Activity

Ethyl 3-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamido)propanoate, with the CAS number 1049461-09-7, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

  • Molecular Formula : C₁₈H₂₃F₂N₇O₃
  • Molecular Weight : 423.4 g/mol
  • Structure : The compound features a piperazine ring, a tetrazole moiety, and a difluorophenyl group, which are known to contribute to various biological activities.

The biological activity of this compound is primarily linked to its interaction with specific biological targets, including enzymes and receptors involved in pain modulation and inflammation.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Research has shown that compounds with similar structural motifs can act as potent inhibitors of fatty acid amide hydrolase (FAAH), an enzyme that hydrolyzes endocannabinoids such as anandamide. Inhibition of FAAH leads to increased levels of these endocannabinoids, which can modulate pain and inflammation pathways .

Analgesic Effects

Studies have demonstrated that FAAH inhibitors can significantly reduce pain responses in animal models. For instance, compounds similar to this compound have been shown to:

  • Reduce thermal hyperalgesia in models of acute inflammatory pain.
  • Diminish tactile allodynia in neuropathic pain models .

These effects suggest that this compound may possess analgesic properties, potentially useful for treating chronic pain conditions.

Anti-inflammatory Activity

In addition to analgesic effects, the compound's potential anti-inflammatory activity has been noted. Similar compounds have been observed to attenuate inflammatory responses by modulating cytokine release and reducing oxidative stress markers in various experimental models .

Case Studies and Research Findings

StudyFindings
Study on FAAH InhibitorsIdentified that similar compounds increased endocannabinoid levels in the brain and reduced pain sensitivity in rat models .
Anti-inflammatory StudiesDemonstrated that certain derivatives exhibited significant reduction in inflammation markers in carrageenan-induced paw edema models .
Structure-Activity Relationship (SAR) StudiesHighlighted the importance of the piperazine and tetrazole moieties for enhancing biological activity against target enzymes .

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